molecular formula C18H14BrNO B5313931 N-(4-bromo-2-methylphenyl)-1-naphthamide

N-(4-bromo-2-methylphenyl)-1-naphthamide

Cat. No. B5313931
M. Wt: 340.2 g/mol
InChI Key: CBDVSSYWLXYMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-1-naphthamide, also known as BML-284, is a small molecule inhibitor of the transcription factor nuclear factor-κB (NF-κB). NF-κB is a key regulator of inflammation, immunity, and cell survival, and its dysregulation has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. BML-284 has been shown to inhibit NF-κB activation and downstream gene expression, making it a promising therapeutic agent for these diseases.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-1-naphthamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and prevents the translocation of NF-κB to the nucleus, where it regulates gene expression. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to be a selective inhibitor of the canonical NF-κB pathway, which is activated by proinflammatory cytokines and other stimuli.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to have anti-inflammatory effects in various cell types and animal models. It reduces the production of proinflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in response to stimuli such as lipopolysaccharide (LPS) and TNF-α. N-(4-bromo-2-methylphenyl)-1-naphthamide also reduces the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In addition, N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-2-methylphenyl)-1-naphthamide is its selectivity for the canonical NF-κB pathway, which allows for more specific targeting of this pathway compared to other NF-κB inhibitors. N-(4-bromo-2-methylphenyl)-1-naphthamide has also been shown to have good bioavailability and pharmacokinetics in animal models. However, one limitation of N-(4-bromo-2-methylphenyl)-1-naphthamide is its relatively low potency compared to other NF-κB inhibitors, which may require higher doses for therapeutic efficacy. In addition, the potential off-target effects of N-(4-bromo-2-methylphenyl)-1-naphthamide on other signaling pathways should be carefully evaluated.

Future Directions

For N-(4-bromo-2-methylphenyl)-1-naphthamide research include the development of more potent and selective NF-κB inhibitors, as well as the evaluation of their efficacy in clinical trials. In addition, the potential combination of N-(4-bromo-2-methylphenyl)-1-naphthamide with other therapies, such as chemotherapy or immunotherapy, should be explored. The role of NF-κB in other diseases, such as metabolic disorders and neurodegenerative diseases, also warrants further investigation. Finally, the potential side effects and toxicity of NF-κB inhibitors, including N-(4-bromo-2-methylphenyl)-1-naphthamide, should be carefully evaluated to ensure their safety for clinical use.

Synthesis Methods

N-(4-bromo-2-methylphenyl)-1-naphthamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then reacted with naphthalene-1,2-diamine to yield N-(4-bromo-2-methylphenyl)-1-naphthamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB is often overactivated, leading to tumor growth and resistance to chemotherapy. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to inhibit NF-κB activation and sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, NF-κB is also dysregulated, leading to chronic inflammation and tissue damage. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to reduce inflammation and disease severity in animal models of these diseases. In addition, N-(4-bromo-2-methylphenyl)-1-naphthamide has been studied for its potential to treat inflammatory bowel disease, sepsis, and other inflammatory conditions.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-12-11-14(19)9-10-17(12)20-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDVSSYWLXYMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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